![molecular formula C16H14N2O2 B277364 1-[4-(1H-苯并咪唑-2-基甲氧基)苯基]乙酮 CAS No. 380644-81-5](/img/structure/B277364.png)

1-[4-(1H-苯并咪唑-2-基甲氧基)苯基]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

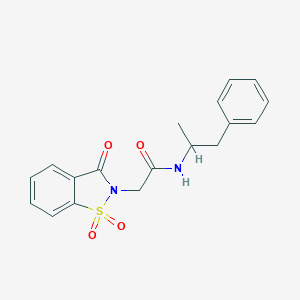

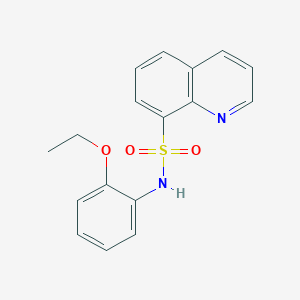

1-[4-(1H-Benzimidazol-2-ylmethoxy)phenyl]ethanone is a chemical compound . It is a biochemical used for proteomics research . The molecular formula of this compound is C16H14N2O2 and it has a molecular weight of 266.29 g/mol.

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was described in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Molecular Structure Analysis

The structure of similar compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . For instance, in the 1H NMR spectrum of a similar compound, nine aromatic protons appeared as a multiplet in the range of δ 7.23–7.84 ppm .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . For example, the reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, in the IR spectrum of a similar compound, the NH benzimidazole appeared at 3226 cm−1, the CH arom at 3040 cm−1, the C=O at 1731 cm−1, the C=N at 1186 cm−1, and the C–S at 649 cm−1 .科学研究应用

Synthesis of Benzimidazole Derivatives

Benzimidazole and its derivatives can be synthesized through various methods . For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can react with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . These synthetic methods are crucial for producing benzimidazole compounds for further research and application .

Antimicrobial Activity

Benzimidazole compounds have shown promising antimicrobial activity. For example, certain derivatives have been found to exhibit potent in vitro antimicrobial activity against various pathogens such as E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .

Anticancer Activity

Benzimidazole derivatives have been postulated as biologically active compounds and display different types of biological activity, such as anticancer . They can inhibit various enzymes involved in cancer progression, making them potential candidates for anticancer drug development .

Anti-HIV Activity

Some benzimidazole derivatives have shown anti-HIV activity . They can inhibit the replication of the HIV virus, providing a potential avenue for the development of new anti-HIV drugs .

Anticonvulsant Activity

Benzimidazole compounds have also been studied for their anticonvulsant properties . They can potentially be used in the treatment of epilepsy and other seizure disorders .

Antimalarial Activity

Benzimidazole derivatives have demonstrated antimalarial activity . They can inhibit the growth of Plasmodium parasites, the causative agents of malaria .

Anti-Inflammatory Activity

Benzimidazole compounds have shown anti-inflammatory activity . They can potentially be used in the treatment of various inflammatory diseases .

Enzymatic Inhibition

Benzimidazole derivatives have been found to inhibit various enzymes . This enzymatic inhibition can have a wide range of therapeutic uses .

作用机制

Target of Action

The primary target of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone is cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions.

Mode of Action

The compound interacts with COX through a process known as molecular docking . The docking of the compound with COX showed a free energy of -5.26 kcal/mol, indicating a strong interaction . This interaction can inhibit the activity of COX, thereby reducing the production of prostaglandins.

Pharmacokinetics

The compound’s molecular weight of 26629 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The result of the compound’s action is a potential reduction in inflammation and pain due to the inhibition of prostaglandin production . This makes the compound a potential candidate for the development of new anti-inflammatory drugs.

未来方向

The future directions for the study of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The synthesis of new derivatives and the investigation of their properties could also be a promising area of research .

属性

IUPAC Name |

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11(19)12-6-8-13(9-7-12)20-10-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWDXHPXLNPMPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)

![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)

![2-[(4-Methylpiperidino)methyl]-1H-benzimidazole](/img/structure/B277285.png)

![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)

![1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B277302.png)

![Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B277307.png)

![1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one](/img/structure/B277311.png)

![6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B277324.png)